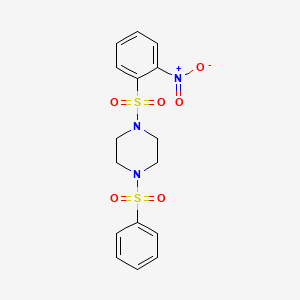
1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine
Vue d'ensemble
Description
1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound characterized by the presence of both benzenesulfonyl and nitrobenzenesulfonyl groups attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro derivatives or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl groups can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)piperazine: Lacks the nitro group, making it less reactive in redox reactions.
4-(2-Nitrobenzenesulfonyl)piperazine: Lacks the benzenesulfonyl group, affecting its overall reactivity and interaction profile.
Uniqueness: 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is unique due to the presence of both benzenesulfonyl and nitrobenzenesulfonyl groups, which confer distinct chemical reactivity and interaction capabilities. This dual functionality makes it a versatile compound in various research applications.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)15-8-4-5-9-16(15)27(24,25)18-12-10-17(11-13-18)26(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZQNUKOZYCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3710208.png)
![N-(4-methoxyphenyl)-2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B3710215.png)
![5-({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3710223.png)
![(5E)-5-[[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710226.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3710245.png)
![2-[4-(3,4-Dimethoxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B3710254.png)
![5-{3-[(4-bromobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3710258.png)
![3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3710264.png)

![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-amine dihydrochloride](/img/structure/B3710277.png)
![2,6-DIMETHOXY-4-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B3710292.png)
![3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA](/img/structure/B3710295.png)
![5-BROMO-2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B3710296.png)
